Product packaging for 1,3-Diazocan-2-one(Cat. No.:CAS No. 5700-13-0)

1,3-Diazocan-2-one

Cat. No.: B3042325
CAS No.: 5700-13-0
M. Wt: 128.17 g/mol
InChI Key: RFOHSZFQYMEWMH-UHFFFAOYSA-N
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Description

1,3-Diazocan-2-one is an organic compound featuring an eight-membered 1,3-diazocane ring system. With the molecular formula C6H12N2O and a molecular weight of 128.18 g/mol, it is characterized as a cyclic urea derivative . This structure serves as a central scaffold in medicinal chemistry and organic synthesis. The core value for researchers lies in its use as a key synthetic intermediate for the development of more complex nitrogen-containing heterocycles. For instance, it can be functionalized to create derivatives such as 1-(chloroacetyl)-1,3-diazocan-2-one, which demonstrates the reactivity of the ring nitrogen atoms . Researchers exploit this scaffold to study ring conformation and to synthesize compounds for pharmacological screening. The compound must be handled with care. Safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to be stored sealed in a dry environment at room temperature . This product is intended for laboratory and research applications only and is not classified as a medicinal product or for any other form of human use. (Note: Specific data on mechanisms of action, detailed applications, and precise physical properties like melting and boiling points were not available in the search results and require further experimental determination.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B3042325 1,3-Diazocan-2-one CAS No. 5700-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazocan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-6-7-4-2-1-3-5-8-6/h1-5H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHSZFQYMEWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Diazocan 2 One and Analogues

Transformations from Precursors and Related Cyclic Systems

Asymmetric 1,3-Dipolar Cycloaddition Approaches (e.g., Azomethine Imines)

The 1,3-dipolar cycloaddition reaction, particularly involving azomethine imines, is a powerful and versatile method for constructing nitrogen-containing heterocycles, including pyrazolidines and related fused ring systems researchgate.netua.esresearchgate.netnih.govacs.org. Azomethine imines, acting as 1,3-dipoles, readily react with various dipolarophiles, enabling the formation of five-membered rings with multiple stereocenters. The development of asymmetric variants of these reactions is crucial for accessing enantiomerically pure compounds, which are often vital for biological activity.

Enantioselective synthesis can be achieved through the use of chiral auxiliaries or chiral catalysts. For instance, the formal total synthesis of (+)-manzacidin C has employed the asymmetric 1,3-dipolar cycloaddition of an azomethine imine to methallyl alcohol, utilizing (S,S)-diisopropyl tartrate (DIPT) as a chiral auxiliary to establish key stereocenters researchgate.netacs.org. Similarly, chiral primary amine catalysts have been used to mediate the [3+2] cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines, yielding tetrahydroisoquinoline derivatives with high diastereoselectivities (up to >25:1 dr) and enantioselectivities (up to >95% ee) nih.gov. Furthermore, chiral N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the [3+2] cycloaddition of azomethine imines with α-chloroaldehydes, leading to bicyclic pyrazolidinones with good enantioselectivities (up to 98% ee) researchgate.netrsc.org. The synthesis of axially chiral azomethine imines has also been reported via copper- or chiral phosphoric acid-catalyzed cyclization reactions nih.gov. While direct synthesis of the 1,3-diazocan-2-one core via these specific methods is not extensively detailed in the provided literature, these approaches highlight the efficacy of azomethine imine cycloadditions in constructing related complex nitrogen heterocycles with controlled stereochemistry.

Table 1: Examples of Asymmetric 1,3-Dipolar Cycloadditions of Azomethine Imines

Reaction TypeDipole/DipolarophileCatalyst/AuxiliaryProduct ClassYield (%)Enantioselectivity (ee)Diastereoselectivity (dr)Citation(s)
Asymmetric [3+2] cycloadditionAzomethine imine + Methallyl alcohol(S,S)-DIPTPyrazolidine derivativesNot specifiedHighHigh researchgate.netacs.org
Chiral primary amine-catalyzed [3+2] cycloadditionC,N-cyclic azomethine imine + Allyl alkyl ketoneChiral primary amineTetrahydroisoquinolineNot specifiedUp to >95%Up to >25:1 nih.gov
NHC-catalyzed [3+2] cycloaddition3-Oxopyrazolidin-1-ium-2-ide + α-chloroaldehydeChiral NHCBicyclic pyrazolidinonesUp to 76%Up to 98%Up to 8:1 researchgate.netrsc.org
Copper- or chiral phosphoric acid-catalyzed ring-closureN'-(2-alkynylbenzylidene)hydrazidesCu or chiral H₃PO₄Axially chiral azomethine iminesHighExcellentNot specified nih.gov

Cascade Transformations for Ring System Assembly

Reviews on the synthesis of eight-membered nitrogen heterocycles, specifically 1,5-diazocin-2-ones, highlight cascade transformations as a key synthetic strategy researchgate.netresearchgate.net. One notable approach involves metal-templated intramolecular cyclization, where the nucleophilic addition of sulfonamides tethered to a cyclopropene (B1174273) moiety facilitates the assembly of the 1,5-diazocan-2-one (B1629719) core researchgate.net. While direct examples of cascade reactions leading specifically to the this compound structure are not detailed in the provided snippets, the broader application of cascade sequences in forming related diazocanone systems underscores their utility in constructing medium-sized nitrogen heterocycles. For instance, cascade reactions have been developed for the synthesis of 1,3-diazaheterocycle-fused quinoline (B57606) derivatives from simple precursors like 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals, demonstrating the power of this methodology in creating complex fused heterocyclic systems nih.govrsc.org.

Organocatalytic Synthesis Routes (e.g., from 1,3-Dioxolan-4-ones)

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful alternative to traditional metal catalysis. While the provided literature does not explicitly detail organocatalytic syntheses of this compound starting from 1,3-dioxolan-4-ones, organocatalysis is a well-established strategy for the synthesis of various heterocycles and related compounds.

Photo-Aerobic Catalysis in Related Heterocycle Synthesis (e.g., 1,3-Dioxan-2-ones)

Photo-aerobic catalysis leverages visible light and molecular oxygen as sustainable energy and oxidant sources, respectively, to drive chemical reactions. This methodology has gained significant traction for its environmental benefits and efficiency. While direct applications to this compound synthesis were not found, this approach is effectively employed for the synthesis of related heterocycles, such as 1,3-dioxan-2-ones.

A notable example is the synthesis of 1,3-dioxan-2-ones from homoallylic carbonic acid esters using a photo-aerobic selenium-π-acid multicatalysis system. This method directly activates the alkene's C-C double bond through the interplay of a pyrylium (B1242799) dye and a diselane, utilizing ambient air as the oxidant and visible light as the energy source nih.govnih.govresearchgate.net. These reactions typically proceed with good yields (up to 82%) and, for disubstituted dioxanones, exhibit pronounced cis-diastereoselectivity nih.govresearchgate.net. Other related applications of photo-aerobic catalysis include the oxidative dehydrogenation of N-heterocycles and the photocatalytic generation of radicals from diazo compounds sioc-journal.cnresearchgate.netrsc.org.

Table 2: Photo-Aerobic Catalysis for 1,3-Dioxan-2-one Synthesis

SubstrateReaction TypeCatalyst SystemConditionsYield (%)NotesCitation(s)
Homoallylic carbonic acid estersPhoto-aerobic selenium-π-acid multicatalysisPyrylium dye + DiselaneVisible light, ambient airUp to 82%Synthesis of 1,3-dioxan-2-ones nih.govnih.govresearchgate.net
Homoallylic carbonic acid esters (branched)Photo-aerobic selenium-π-acid multicatalysisPyrylium dye + DiselaneVisible light, ambient airNot specifiedPronounced cis-diastereoselectivity nih.govresearchgate.net

Compound Name List

this compound

Azomethine imines

1,3-Dioxolan-4-ones

1,3-Dioxan-2-ones

Manzacidin C

Pyrazolidines

Tetrahydroisoquinoline derivatives

Bicyclic pyrazolidinones

Axially chiral azomethine imines

1,5-Diazocin-2-ones

Heterocyclic ketene aminals

2-Fluorobenzaldehyde

Quinoline-3-carbaldehydes

Mechanistic Studies in 1,3 Diazocan 2 One Synthesis and Reactivity

Reaction Mechanism Elucidation for Cyclization Processes

The construction of the 1,3-diazocan-2-one core, an eight-membered ring, is a synthetically challenging task primarily due to the high enthalpic cost of the transition state and the unfavorable entropy associated with converting a flexible linear precursor into a constrained cyclic product. rsc.orgrsc.org While direct studies on the 1,3-isomer are limited, extensive research on the analogous 1,5-diazocan-2-one (B1629719) provides significant mechanistic insight.

The principal pathway for forming the diazocan-2-one ring is an intramolecular cyclization involving a nucleophilic attack. One advanced strategy involves a metal-templated intramolecular 8-exo-trig cyclization. rsc.orgrsc.org This process utilizes a linear precursor containing tethered nucleophilic groups that add across an electrophilic moiety to close the ring.

In a specific application for the related 1,5-isomer, the key step is the nucleophilic addition of a sulfonamide's nitrogen atom across the double bond of a cyclopropene (B1174273) moiety integrated into the precursor chain. rsc.orgrsc.org This strain release-driven reaction is highly efficient for assembling the eight-membered ring. However, if the protecting groups on the nitrogen atoms are not chosen carefully, the cyclized intermediate can be unstable and prone to subsequent ring cleavage and decomposition through a cyclic imine intermediate. rsc.org

To overcome the significant activation barriers in forming medium-sized rings, specialized catalysts and activating groups are essential.

Metal Templates: Metal ions serve as templates to pre-organize the linear precursor into a conformation amenable to cyclization, thereby mitigating the large negative entropy of the reaction. researchgate.net Cations like potassium have been shown to facilitate the chelation-controlled cyclization of precursors to form various medium-sized rings. rsc.org In the synthesis of optically active 1,5-diazocan-2-one cores, antimony(III) ethoxide was successfully used to promote the key eight-membered cyclization step where standard peptide coupling reagents had failed. researchgate.net This metal-templated approach is effective despite the risk of intermolecular dimerization, often affording the desired azalactams in high yields. researchgate.net

Activating Moieties: The sulfonamide group has been specifically identified as a critical activating and stabilizing functional group in metal-templated cyclizations to form diazocan-2-ones. rsc.orgresearchgate.netnih.gov Its role is multifaceted:

Activation: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, facilitating its removal to generate a potent nucleophile.

Stabilization: The sulfonamide can participate in chelation with the metal template, further stabilizing the transition state.

However, a balance must be struck; highly electron-withdrawing sulfonyl groups can render the conjugate base less nucleophilic, hindering the cyclization process. rsc.org The strategic selection of sulfonamides is therefore crucial for optimizing the reaction. This methodology has been extended to synthesize sulfonamides from readily available carboxylic acids and amines using modern photocatalytic methods, highlighting their importance as functional groups. domainex.co.ukprinceton.edu

Catalyst/MoietyRole in CyclizationMechanistic FunctionKey FindingsReference(s)
Metal Templates (e.g., Sb(OEt)₃, K⁺) Catalyzes intramolecular cyclizationPre-organizes the linear precursor via chelation to overcome unfavorable entropy.Essential for high yields where standard coupling agents fail; circumvents dimerization. rsc.orgresearchgate.net
Sulfonamides Activating and Stabilizing GroupIncreases N-H acidity for nucleophile generation; can chelate with metal templates.Acts as an effective activating group, though overly electron-withdrawing groups can reduce nucleophilicity. rsc.orgresearchgate.net

Insights into Rearrangement and Cleavage Mechanisms

While the synthesis of this compound is the primary focus, understanding its potential rearrangement and cleavage pathways is vital for its handling and application. Alternative synthetic routes to the diazocan-2-one core sometimes rely on the rearrangement or fragmentation of other cyclic structures, such as the Beckman rearrangement or the fragmentation of bicyclic ketones. rsc.orgrsc.orgresearchgate.net

A plausible cleavage mechanism for cyclic ureas involves hydrolysis, which can be assisted by metal catalysts like copper(II). researchgate.net Studies on the hydrolysis of N-aryl ureas suggest that the reaction can proceed through the formation of transient isocyanate intermediates. nih.gov In a related synthetic pathway for 1,5-diazocan-2-ones, an improperly protected cyclopropane (B1198618) intermediate was observed to undergo facile ring cleavage, leading to decomposition via a cyclic imine. rsc.org This indicates that the diazocan-2-one ring system, under certain conditions, could be susceptible to hydrolytic or other cleavage reactions that break the cyclic structure.

Mechanisms of Polymerization for Related Cyclic Ureas and Carbonates

Cyclic ureas and carbonates are important monomers for creating biodegradable polymers through ring-opening polymerization (ROP). The mechanism of this process has been studied in detail, revealing complex catalytic cycles that enable precise control over the polymerization.

The ring-opening polymerization of cyclic esters, carbonates, and ureas is often catalyzed by a binary system consisting of a (thio)urea and a base. rsc.orgrsc.org The predominant mechanism is a cooperative or dual activation process. rsc.orguri.edu In this pathway:

The base (e.g., an organic base like cyclopropenimine) deprotonates an initiator, typically an alcohol, to generate a highly nucleophilic alkoxide. nsf.gov

Simultaneously, the (thio)urea cocatalyst activates the cyclic monomer by forming hydrogen bonds with its carbonyl group. This polarization of the carbonyl bond renders it more electrophilic and susceptible to nucleophilic attack. rsc.orgnsf.govuri.edu

This dual activation motif allows for highly controlled polymerizations, yielding polymers with predictable molecular weights and low dispersity. rsc.org An alternative pathway, known as the imidate mechanism, can also occur, particularly in polar solvents or with strong bases, and is characterized by very rapid polymerization kinetics. uri.edu

The kinetics and thermodynamics of ROP are highly dependent on the monomer structure, catalyst system, and reaction conditions.

Kinetics: The rate of polymerization can be exceptionally fast, with some (thio)urea/base systems achieving complete monomer conversion in seconds to minutes. nsf.govillinois.edu The reaction rate is strongly influenced by the solvent; for instance, polymerization is often faster in less-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) where hydrogen-bonding interactions between the urea (B33335) catalyst and the monomer are enhanced. nsf.gov Density functional theory (DFT) calculations have shown that the rate-determining step can vary; for some macrocyclic carbonates, it is the initial nucleophilic addition, while for others, it is the subsequent ring-opening of the tetrahedral intermediate. diva-portal.orgacs.org

Table 2. Kinetic and Thermodynamic Parameters in ROP of Cyclic Monomers
ParameterInfluencing FactorsObservationReference(s)
Kinetics (Rate) Catalyst system, solvent, monomer structurePolymerization can be extremely rapid (seconds to minutes). Rates are higher in solvents that enhance H-bonding (e.g., CH₂Cl₂). nsf.govillinois.edu
Thermodynamics (ΔG) Ring size, monomer conformationDriven by enthalpy (ring strain) for small rings and entropy for large rings. The overall process is typically exergonic. mdpi.combham.ac.ukacs.org
Activation Energy (ΔG‡) Monomer conformation (E,Z vs. Z,Z)The energy of the transition state is highly dependent on the ground-state conformation of the monomer, affecting the reaction rate. diva-portal.orgacs.orgacs.org

Mechanistic Aspects of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction in organic chemistry for synthesizing five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole, a molecule with a delocalized system of four π-electrons over three atoms, and a dipolarophile, which is typically an alkene or alkyne containing a two-electron π-system. wikipedia.orgorganic-chemistry.org While there is a lack of specific studies detailing the direct participation of this compound in 1,3-dipolar cycloadditions, its structural framework allows for a theoretical exploration of potential mechanistic pathways.

For this compound, a saturated cyclic urea, to participate in such a reaction, it would first need to be converted into a suitable 1,3-dipolar species, such as an azomethine imine. An azomethine imine features a positive charge on the central nitrogen and a negative charge distributed over the terminal nitrogen and carbon atoms. This transformation would create the necessary electronic configuration for it to act as a 4π-electron component in a cycloaddition.

The generally accepted mechanism for these reactions, as established by Huisgen, is a concerted and stereospecific pericyclic process. wikipedia.orgorganic-chemistry.org This pathway is classified as a [4π + 2π] cycloaddition, analogous to the Diels-Alder reaction. organic-chemistry.orgwikipedia.org The reaction proceeds through a single, high-energy transition state where the new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). researchgate.net This concerted nature means that the stereochemistry of the dipolarophile is retained in the final cycloadduct. libretexts.org

The regioselectivity of the cycloaddition—the orientation in which the dipole adds to an unsymmetrical dipolarophile—is primarily governed by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction can be classified into three types based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants:

Type I: The interaction is dominated by HOMO(dipole)-LUMO(dipolarophile). This is favored when the dipole is electron-rich and the dipolarophile is electron-poor.

Type II: The interaction is dominated by HOMO(dipolarophile)-LUMO(dipole). This occurs with electron-poor dipoles and electron-rich dipolarophiles.

Type III: Both interactions are significant, often leading to lower reactivity or poor regioselectivity.

Computational studies, particularly using Density Functional Theory (DFT), are crucial for elucidating these mechanisms. scispace.comnih.gov Such studies can model the transition state structures, calculate activation energies, and predict the regio- and stereochemical outcomes of the cycloaddition, providing insights that complement experimental observations. scispace.com

Table 1: Theoretical Frontier Molecular Orbital (FMO) Analysis for a Hypothetical 1,3-Dipolar Cycloaddition

This table illustrates the predicted reactivity and regioselectivity for the cycloaddition of a hypothetical azomethine imine derived from this compound with various dipolarophiles, based on FMO principles.

Dipolarophile (R-CH=CH₂)Substituent (R)Electronic CharacterDominant FMO Interaction (Hypothetical)Predicted ReactivityPredicted Regioisomer
Acrylonitrile-CNElectron-withdrawingHOMO(dipole)-LUMO(dipolarophile)High5-cyano
Methyl acrylate-CO₂MeElectron-withdrawingHOMO(dipole)-LUMO(dipolarophile)High5-carbomethoxy
Styrene-PhConjugatingMixed (Type I/III)ModerateMixture of isomers
Ethyl vinyl ether-OEtElectron-donatingHOMO(dipolarophile)-LUMO(dipole)Moderate4-ethoxy

Comparative Mechanistic Analysis with Analogous Heterocyclic Systems

The reactivity of the this compound ring system can be understood more clearly through a comparative mechanistic analysis with analogous heterocycles, particularly cyclic ureas of varying ring sizes and related lactams. The eight-membered ring of this compound introduces specific conformational and strain properties that distinguish its chemical behavior from that of more common five- and six-membered systems.

Influence of Ring Size and Strain: The synthesis of medium-sized rings, such as the eight-membered diazocanone, is often challenging due to unfavorable enthalpic and entropic factors during cyclization. researchgate.net Compared to five-membered (imidazolidin-2-one) and six-membered (tetrahydropyrimidin-2-one) cyclic ureas, the this compound ring is more flexible but also possesses greater transannular strain. This inherent strain can be a driving force in certain reactions but can also dictate different mechanistic pathways compared to less-strained analogues. For instance, while smaller rings might readily participate in reactions that preserve the ring structure, the strain in an eight-membered ring could favor ring-opening or transannular cyclization pathways under certain conditions.

Comparative Mechanistic Pathways: While this compound could theoretically undergo cycloaddition reactions as discussed, other cyclic ureas are known to participate in a variety of mechanistically distinct transformations. A palladium-catalyzed intramolecular diamination of alkenes using urea tethers has been shown to proceed through a mechanism involving syn-aminopalladation followed by oxidation to a Pd(IV) intermediate and subsequent C-N reductive elimination. acs.org This stepwise, metal-catalyzed pathway contrasts sharply with the concerted pericyclic mechanism of a 1,3-dipolar cycloaddition.

Furthermore, the synthesis of cyclic ureas from alkenyl precursors has been achieved via a cobalt-catalyzed process involving transition metal-hydrogen atom transfer (TM-HAT) and a radical-polar crossover (RPC) to form a cationic alkylcobalt(IV) intermediate, which then undergoes cyclization. chemrxiv.org This radical-based mechanism represents another distinct avenue of reactivity for the formation of the cyclic urea core, differing from both ionic and pericyclic routes. The reactivity of the urea carbonyl itself is also notable, with studies on copper(II)-assisted hydrolysis of related cyclic ureas revealing complex mechanistic dependencies on pH and metal coordination, as elucidated by quantum chemical calculations. researchgate.net

The comparison highlights that the specific structure of the heterocyclic system, particularly its ring size and the nature of its substituents, plays a critical role in determining the operative reaction mechanism. While a five- or six-membered cyclic urea might be a stable scaffold in a given transformation, the increased flexibility and strain of the eight-membered this compound ring system could lead to unique and potentially more complex mechanistic behavior.

Table 2: Comparative Mechanistic Features of Reactions Involving Cyclic Ureas

Reaction TypeHeterocyclic System ExampleKey Mechanistic StepsNature of IntermediateCatalyst/ReagentRing Size Influence
1,3-Dipolar Cycloaddition (Hypothetical)This compound derivativeConcerted [4π+2π] bond formationPericyclic transition stateThermal or photochemicalStrain may influence stability of dipole/product
Oxidative Diamination acs.orgAlkene with urea tetherAminopalladation, Oxidation (Pd(II)→Pd(IV)), C-N Reductive EliminationOrganopalladium(IV)Palladium(II) catalystAffects rate and feasibility of intramolecular cyclization
HAT/RPC Cyclization chemrxiv.orgAlkenyl ureaH-atom transfer, Radical-polar crossover, Intramolecular displacementCarbon-centered radical, Alkylcobalt(IV)Cobalt/SilaneCan be used to form 5- to 8-membered rings
Metal-Assisted Hydrolysis researchgate.netImidazo[2,1-b] wikipedia.orgnih.govbeilstein-journals.orgtriazepinoneCoordination to metal, Nucleophilic attack by H₂OMetal-ligand complexCopper(II) ionsRing strain can facilitate hydrolytic cleavage

Structural Elucidation and Advanced Spectroscopic Characterization of 1,3 Diazocan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) uwimona.edu.jm.

¹H NMR Spectroscopy: Proton NMR spectroscopy would reveal the presence and environment of hydrogen atoms within the 1,3-Diazocan-2-one molecule. For the parent compound, one would expect signals corresponding to the protons on the methylene (B1212753) groups (-CH₂-) that constitute the eight-membered ring. The exact chemical shifts and multiplicities of these signals would be influenced by their proximity to the nitrogen atoms and the carbonyl group, as well as the conformational flexibility of the ring. The protons attached to the nitrogen atoms (N-H) would also be observable, typically as broad singlets, with their chemical shift being sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena uwimona.edu.jm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. For this compound, distinct signals are anticipated for:

The carbonyl carbon (C=O), typically appearing in the downfield region (around 150-180 ppm) characteristic of amides/ureas spectroscopyonline.comlibretexts.org.

The carbons adjacent to the nitrogen atoms (C4 and C8 in a hypothetical numbering scheme, if N1 and N3 are the nitrogens), which would resonate at chemical shifts influenced by the electronegativity of nitrogen.

The remaining methylene carbons (C5, C6, C7), which would likely appear in the aliphatic region (around 20-50 ppm) uwimona.edu.jm.

Two-Dimensional (2D) NMR Techniques: To establish definitive structural assignments and explore stereochemical aspects (if chiral centers or specific conformations are present), 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, allowing for the mapping of proton-proton connectivities within the molecule. This is vital for tracing the carbon chain and confirming the ring structure vdoc.pub.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate ¹H signals with directly bonded ¹³C nuclei (HSQC) and with ¹³C nuclei through two or three bonds (HMBC), respectively. HMBC is particularly powerful for connecting different parts of the molecule, such as linking the carbonyl carbon to adjacent protons or carbons, thereby confirming the cyclic urea (B33335) structure and the position of the carbonyl group vdoc.pubresearchgate.net.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) help differentiate between CH, CH₂, and CH₃ carbons, aiding in the assignment of the methylene groups in the ring rsc.orghilarispublisher.com.

The specific chemical shifts and coupling constants obtained from these experiments are critical for confirming the this compound structure and can provide insights into the ring's conformation. For instance, the presence of different rotamers or conformational isomers can lead to the observation of multiple signals for the same type of proton or carbon rsc.org.

Representative NMR Data Table (Hypothetical for this compound):

NucleusChemical Shift (δ, ppm)MultiplicityIntegration (Relative)Assignment
¹H1.5-2.0m~8HRing CH₂
¹H2.8-3.5m~4HCH₂ adjacent to N
¹H6.0-8.0br s~2HN-H (exchangeable)
¹³C20-40--Ring CH₂
¹³C40-55--CH₂ adjacent to N
¹³C155-175--C=O (Amide)

Note: This table represents expected signals based on the structure of this compound and typical chemical shifts for cyclic amides/ureas. Actual values would be determined experimentally and may vary based on solvent and conformation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, and for providing structural information through the analysis of fragmentation patterns vdoc.pub.

Molecular Ion Peak: The primary objective in MS is to detect the molecular ion peak (M⁺), which corresponds to the intact molecule that has lost or gained an electron. For this compound (C₆H₁₂N₂O), the calculated monoisotopic mass is approximately 128.095 Da. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula and distinguishing it from compounds with similar nominal masses rsc.org.

Fragmentation Analysis: Upon ionization, the molecule can fragment in predictable ways, yielding characteristic fragment ions. For this compound, potential fragmentation pathways could include:

Cleavage of bonds within the eight-membered ring.

Loss of small neutral molecules such as CO (from the carbonyl group), NH, or CH₂ units.

Fragmentation patterns can be influenced by the ionization technique used (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)). ESI, often coupled with Time-of-Flight (TOF) detection (ESI-TOF), is commonly used for polar molecules and provides accurate mass data rsc.org. GC-MS is another common technique for volatile compounds nih.gov.

Representative Mass Spectrometry Data Table (Hypothetical for this compound):

Ion Typem/z (Nominal)m/z (Accurate)Fragmentation Pathway (Hypothetical)
M⁺128128.0950[C₆H₁₂N₂O]⁺
[M-CO]⁺100100.0844Loss of carbonyl group
[M-NH]⁺113113.0817Loss of NH fragment
Ring Cleavagee.g., 71e.g., 71.0555Fragmentation of the ring structure

Note: Specific fragmentation patterns are highly dependent on the ionization method and experimental conditions. This table illustrates potential fragments for structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing direct evidence of functional groups and molecular structure.

FT-IR spectroscopy is widely used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation spectroscopyonline.comedinst.com. For this compound, key functional groups and their expected IR absorptions include:

Carbonyl Group (C=O): As a cyclic urea, the presence of a strong absorption band in the region of 1640-1690 cm⁻¹ is expected, corresponding to the amide I stretching vibration spectroscopyonline.comlibretexts.org.

N-H Stretching: If the nitrogen atoms are not substituted, N-H stretching vibrations would typically appear as one or two bands in the 3300-3500 cm⁻¹ region uwimona.edu.jm.

C-N Stretching: The stretching vibrations of the C-N bonds, particularly those adjacent to the carbonyl group, would be observed in the fingerprint region, typically between 1200-1300 cm⁻¹ spectroscopyonline.com.

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups would be present in the 2850-2960 cm⁻¹ range spectroscopyonline.com.

N-H Bending: Bending vibrations of the N-H groups (amide II band) would be observed around 1500-1600 cm⁻¹ spectroscopyonline.com.

The use of instruments like the ThermoFisher Nicolet™ iS™ 5 FT-IR Spectrometer allows for precise measurement of these absorptions rsc.orgku.edu. FT-IR is particularly useful for confirming the presence of the urea functionality and the saturated cyclic structure researchgate.net.

Representative FT-IR Data Table (Expected for this compound):

Wavenumber (cm⁻¹)Functional Group / VibrationIntensity
3300-3400N-H Stretch (if present)Medium
2850-2960C-H Stretch (aliphatic)Strong
1640-1690C=O Stretch (Amide I)Very Strong
1500-1600N-H Bend (Amide II)Medium
1200-1300C-N StretchMedium

Note: Peak positions and intensities can vary depending on the sample's physical state (solid, liquid) and the specific spectroscopic conditions.

Raman spectroscopy complements FT-IR by providing information on vibrational modes that are active in Raman scattering. It is based on the inelastic scattering of monochromatic light, typically from a laser, and provides a unique "molecular fingerprint" spectroscopyonline.commdpi.com. For this compound, Raman spectroscopy would reveal vibrational modes associated with:

C=O Stretching: The carbonyl group would exhibit a strong Raman scattering signal.

C-C and C-N Stretching: Vibrations within the ring structure, including C-C and C-N bond stretching and bending, would be observed.

C-H Stretching and Bending: Modes associated with the methylene groups would also be present.

Raman spectroscopy is advantageous for its minimal sample preparation requirements and its ability to analyze samples in various states, including solids and liquids spectroscopyonline.commdpi.com. Techniques like micro-Raman spectroscopy can offer high spatial resolution for analyzing heterogeneous samples mdpi.com. While specific Raman spectra for this compound are not detailed in the provided search results, its application for structural elucidation of organic molecules is well-established spectroscopyonline.commdpi.comnih.gov.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, probes transitions between electronic energy levels within a molecule. For saturated organic compounds like this compound, which lack extensive π-conjugation, electronic transitions typically occur in the far ultraviolet (UV) region of the electromagnetic spectrum libretexts.orglibretexts.orgufg.br.

n→π Transitions:* The lone pair electrons on the nitrogen and oxygen atoms, particularly the carbonyl oxygen, can undergo n→π* transitions. These transitions usually occur at lower energies (longer wavelengths) than π→π* transitions and might be observable in the UV region.

σ→σ Transitions:* Transitions involving the excitation of electrons from sigma bonding orbitals to sigma antibonding orbitals (σ→σ*) require higher energies and are typically found in the vacuum UV region (<200 nm).

UV-Vis spectroscopy is often used in conjunction with other techniques to characterize compounds, especially if they are part of a more complex system or are used in coordination chemistry hilarispublisher.comresearchgate.net. The absorption bands observed in electronic spectra are generally broad due to accompanying vibrational and rotational transitions libretexts.orgnepjol.info.

Compound List

this compound

1,3-Dimethyl-1,5-diazocan-2-one

1,5-Diazocan-2-one (B1629719)

1-(Chloroacetyl)-1,3-diazocan-2-one

1,3-Dioxolan-2-one

1,3-Dioxepane, 2-pentadecyl-

4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593)

1,3-Oxazepine

1,3-Diazepine

Azetidine-2-one

1,3-dihydro-benzo[b] nih.govnist.govdiazepin-2-one

2-Imino-3-(2-hydroxyphenyl)-1-oxazolodin-4-one

1,3-diaza-azulene

Thieno[2,3-b]thiophene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique for probing electronic transitions within molecules, particularly those involving π electrons and conjugated systems azooptics.comuomustansiriyah.edu.iq. For compounds like this compound, UV-Vis analysis can reveal information about the energy levels of molecular orbitals and the extent of conjugation present. Typically, organic molecules with conjugated double bonds exhibit strong absorption in the UV-Vis region due to π → π* electronic excitations jove.com. The wavelength of maximum absorbance (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) jove.com. An increase in conjugation generally leads to a bathochromic shift, meaning λmax moves to longer wavelengths, as the HOMO-LUMO energy gap decreases jove.commsu.edu. While specific UV-Vis data for this compound were not found in the provided search results, the general principles of UV-Vis spectroscopy highlight its utility in identifying chromophores and understanding electronic transitions within such cyclic amide structures, which may involve n→π* transitions from the carbonyl oxygen or π→π* transitions if any unsaturated character is present or induced.

High-Resolution Rotational Spectroscopy for Gas-Phase Structures

High-resolution rotational spectroscopy, often employing microwave techniques, is a powerful method for determining precise molecular structures in the gas phase kent.eduifpan.edu.plwikipedia.org. This technique measures the energies of transitions between quantized rotational states of molecules, which are directly related to their moments of inertia kent.edumpg.de. By analyzing rotational constants derived from these spectra, scientists can accurately determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's three-dimensional geometry kent.eduifpan.edu.pl. Rotational spectroscopy is particularly valuable for providing benchmark data for theoretical calculations and for studying isolated molecules, free from intermolecular interactions kent.eduifpan.edu.pl. While specific rotational spectroscopy data for this compound were not directly identified in the search results, this method is the gold standard for obtaining high-resolution gas-phase structures.

Ultrafast Spectroscopic Methods for Reactive Intermediates

Ultrafast spectroscopic methods, typically employing femtosecond laser pulses, are essential for observing and characterizing transient chemical species and reaction intermediates that exist for very short durations (femtoseconds to picoseconds) ksu.eduosti.govnih.gov. These techniques allow researchers to study the dynamics of chemical reactions in real-time, providing insights into reaction mechanisms that are otherwise inaccessible ksu.edunih.govifs.hr. For instance, ultrafast infrared spectroscopy can track the formation and decay of intermediates like diazo compounds and carbenes researchgate.net. Similarly, transient absorption spectroscopy can monitor photoinduced electron transfer events and the formation of radical species in photoredox reactions nih.gov. While specific ultrafast spectroscopic studies directly on this compound were not found, these methods are generally applied to understand the behavior of molecules during photochemical processes or rapid chemical transformations, potentially revealing short-lived species involved in its reactions or degradation pathways.

Theoretical and Computational Chemistry Studies on 1,3 Diazocan 2 One

Conformational Analysis and Stability Predictions of the Eight-Membered Ring

Eight-membered rings, like the one present in 1,3-Diazocan-2-one, are known for their flexibility and can adopt a variety of conformations researchgate.net. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and predict their relative energies. Techniques such as molecular mechanics or quantum chemical methods are used to map the potential energy surface of the molecule as a function of its dihedral angles researchgate.netutdallas.eduorganicchemistrytutor.comauremn.org.brlasalle.edu. Understanding these conformations is key to predicting how the molecule will behave in different chemical environments. However, specific conformational analyses and stability predictions for the eight-membered ring of this compound were not identified in the search results.

Reaction Pathway Modeling and Transition State Characterizationwikipedia.orgauremn.org.br

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and characterizing transition states. DFT calculations are frequently employed to map out the progression of a chemical reaction, identifying intermediates, transition states (the highest energy points along a reaction pathway), and the associated activation energies nih.govnih.gov. Frontier Molecular Orbital (FMO) theory can also provide insights into the feasibility and preferred pathways of reactions wikipedia.org. Specific studies detailing reaction pathway modeling or transition state characterization for this compound were not found in the provided search results.

Spectroscopic Property Predictions (e.g., Rotational Constants, Vibrational Frequencies)mdpi.com

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and rotational constants. These calculated values serve as valuable benchmarks for comparison with experimental spectroscopic data, aiding in the identification and characterization of compounds nih.govnih.gov. For instance, vibrational frequencies calculated via DFT can help assign specific functional groups and modes of vibration. However, specific predictions of spectroscopic properties, such as rotational constants or vibrational frequencies, for this compound were not identified in the provided search results.

Frontier Molecular Orbital (FMO) Theory in Reactivity Predictionimperial.ac.uk

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful concept in computational chemistry that explains chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules wikipedia.orgimperial.ac.uklibretexts.org. The energy levels and spatial distribution of these frontier orbitals dictate where and how molecules are likely to interact and react researchgate.netresearchgate.netresearchgate.net. While FMO theory is a fundamental tool for predicting reactivity in organic chemistry, specific FMO analyses applied to this compound were not identified in the provided search results.

Data Tables

Due to the absence of specific published computational data for this compound in the provided search results, data tables detailing its calculated molecular structure, energetics, conformational stabilities, reaction pathways, spectroscopic properties, or FMO parameters cannot be generated.

Compound List

this compound

1,3-Dioxonan-2-one

1-(Chloroacetyl)-1,3-diazocan-2-one

1,3-Dioxol-2-one

(3Z)-3-(2-Oxo-2-phenylethylidene)-1,4-diazocan-2-one

3,3-difluoro-1,5-diazocan-2-one (B2396144)

1,3-Dibutylurea

1,3-dihydro-benzo[b] chemicalbook.comcymitquimica.comdiazepin-2-one

AsS radical

1,3-diacetylpyrene (B7708518)

Polymerization Research and Material Science Applications of Cyclic Urea Derivatives

Ring-Opening Polymerization (ROP) of 1,3-Diazocan-2-one and Related Cyclic Monomers

Ring-opening polymerization (ROP) is a versatile technique for synthesizing polymers from cyclic monomers, offering control over polymer architecture and properties. While ROP is well-established for cyclic esters, lactones, and lactams mdpi.com, the ROP of cyclic ureas, including potential applications for compounds like this compound, is an area of interest for developing novel polymer systems researchgate.net. The inherent stability of the urea (B33335) linkage can present challenges and opportunities in polymerization strategies.

Catalytic Systems for ROP (e.g., Organocatalysts)

The development of efficient catalytic systems is crucial for controlling the ROP of cyclic monomers. Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-based catalysts, aligning with green chemistry principles wikipedia.org. Urea and thiourea (B124793) moieties, for instance, are known to act as effective organocatalysts due to their ability to form double hydrogen bonds, facilitating substrate activation wikipedia.org. While organocatalysts are widely employed in various organic transformations, including polymerization wikipedia.org, specific organocatalytic systems designed for the ROP of this compound are not detailed in the provided search results. General studies on the ROP of cyclic esters have shown success with base/(thio)urea binary catalysts rsc.org.

Stereochemical Control and Stereoselective Polymerization

Stereochemical control during polymerization is vital for tailoring the physical and chemical properties of the resulting polymers. Techniques such as stereoselective cationic polymerization have been developed for monomers like vinyl ethers, achieving high isotactic selectivity through the use of chiral catalysts or photo-control chemrxiv.orgrsc.org. Similarly, stereoselective polymerization of carbenes has been achieved using rhodium-based catalysts ru.nl. However, specific research focusing on the stereochemical control or stereoselective polymerization of this compound is not available in the reviewed literature.

Development of Functional Polyesters (e.g., from Dioxolanones)

Cyclic monomers like 1,3-dioxolan-4-ones (DOX) are recognized for their utility in synthesizing functional poly(α-hydroxy acid)s (PAHAs) via ROP rsc.orgrsc.org. These monomers are derived from α-hydroxyacids and offer functional group tolerance, enabling the creation of polymers with diverse properties rsc.org. While the development of functional polyesters from dioxolanones is an active research area rsc.orgrsc.orgresearchgate.net, the specific role or potential of this compound in the development of functional polyesters, or its use in conjunction with dioxolanones, is not elaborated upon in the provided search results.

Copolymerization with Other Cyclic Monomers

Copolymerization allows for the creation of materials with combined properties from different monomer units. The copolymerization of various cyclic monomers, such as cyclic ethers and acetals, has been explored using different catalytic approaches researchgate.netnsf.govd-nb.infonih.gov. For instance, cationic ring-opening copolymerization of 1,3-dioxolane (B20135) with other cyclic ethers has been studied researchgate.net. Research detailing the copolymerization of this compound with other cyclic monomers, or its incorporation into block or random copolymers, was not found in the provided literature.

Advanced Polymeric Materials from Cyclic Urea Ring Systems

Urea and urethane (B1682113) chemistries are fundamental to a wide range of advanced polymeric materials, particularly polyurethanes (PUs) and poly(urethane-urea)s, which find extensive applications in biomaterials, coatings, and elastomers westlake.edu.cn. These polymers are typically synthesized through polyaddition reactions involving isocyanates and polyols, or via non-isocyanate routes westlake.edu.cn. While urea derivatives are important in material science and organocatalytic reactions nih.gov, specific advanced polymeric materials derived from the direct polymerization of this compound are not detailed in the available search results. The potential for creating novel polymer architectures and properties from cyclic urea ring systems remains an area for future exploration.

Data Tables

Due to the absence of specific research findings on the polymerization of this compound in the provided search results, it is not possible to generate data tables detailing experimental conditions, yields, molecular weights, or stereochemical outcomes for this specific compound. The literature primarily focuses on general principles of cyclic monomer polymerization and the chemistry of other cyclic urea or ester derivatives.

Compound List

The following cyclic urea and related compounds were mentioned in the context of the provided search results:

this compound

1,5-Diazocan-2-one (B1629719)

Diazocinones

Cyclic Ureas

Cyclic Urethanes

Cyclic Carbamates

1,3-Dioxolan-4-ones (DOX)

Lactones

Lactams

Cyclic Esters

1,3-Dioxolane

Tetrahydrofuran (THF)

3,3-bis(chloromethyl)oxacyclobutane (BCMO)

4-chloromethyl-1,3-dioxolane

Cyclooctene

Cyclooctadiene

Cyclopentene

Norbornenes

Ethylene oxide

Propylene oxide (PO)

Lactide

2-methyl-1,3-dioxepane (B1596361)

γ-Butyrolactone

Ethyl diazoacetate (EDA)

Vinyl ethers

Derivatization and Functionalization of the 1,3 Diazocan 2 One Scaffold

Synthesis of Substituted 1,3-Diazocan-2-one Analogues

The synthesis of substituted this compound analogues can be approached by constructing the ring system with pre-functionalized building blocks or by modifying the parent scaffold. While direct substitution on the this compound ring presents its own set of challenges, several synthetic strategies have been developed for related cyclic ureas that can be conceptually applied.

One common approach involves the cyclization of linear precursors. For instance, the reaction of a 1,5-diamine with a carbonylating agent, such as phosgene (B1210022) or its equivalents, can yield the this compound ring. By using substituted 1,5-diamines, analogues with functionality on the carbon backbone of the ring can be prepared.

Furthermore, N-substituted analogues are readily accessible through various synthetic routes. The reaction of N,N'-disubstituted 1,5-diamines with a carbonyl source can directly lead to 1,3-disubstituted 1,3-diazocan-2-ones. Alternatively, the parent this compound can be functionalized post-cyclization, as will be discussed in subsequent sections.

While the synthesis of C-substituted analogues of the seven-membered 1,3-diazepin-2-one has been reported through methods like 7-exo-dig cyclization and Dimroth rearrangement researchgate.net, direct and versatile methods for the carbon framework of the eight-membered this compound are less documented. The synthesis of C3-substituted diazo- researchgate.netgoogle.com-benzodiazepin-2-one derivatives highlights the possibility of introducing substituents at specific carbon positions in related diazepine (B8756704) systems semanticscholar.orgresearchgate.netresearchgate.net. These approaches may serve as a foundation for developing methodologies for the this compound scaffold.

Introduction and Removal of Protecting Groups

In the multistep synthesis of complex molecules containing the this compound moiety, the use of protecting groups for the nitrogen atoms is often essential to control reactivity and achieve selectivity. wikipedia.orgorganic-chemistry.org The urea (B33335) functionality within the ring system presents unique considerations for the choice and manipulation of these protective groups.

Introduction of Protecting Groups:

Commonly used protecting groups for the amine functionalities in cyclic ureas include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl groups like tosyl (Ts). google.com The selection of a suitable protecting group depends on its stability under various reaction conditions and the ease of its selective removal. For instance, the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions.

Removal of Protecting Groups:

The deprotection of the nitrogen atoms in a protected this compound is a critical step that must be accomplished without affecting other sensitive functional groups in the molecule. The choice of deprotection conditions is dictated by the nature of the protecting group.

Protecting GroupReagents for IntroductionReagents for Removal
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C)
Ts Tosyl chloride (Ts-Cl)Strong reducing agents (e.g., Na/NH₃) or strong acids

The orthogonality of protecting groups is a key concept, allowing for the selective deprotection of one group in the presence of others. wikipedia.org For example, a molecule containing both a Boc and a Cbz group can have the Boc group removed with acid while the Cbz group remains intact, allowing for further functionalization at the newly deprotected nitrogen. The stability of urea-based protecting groups under various conditions has also been explored, offering additional options for orthogonal strategies. researchgate.net

Chemical Transformations at Nitrogen and Carbon Centers

The functionalization of the this compound scaffold at its nitrogen and carbon centers is pivotal for creating a diverse range of derivatives with tailored properties.

Transformations at Nitrogen Centers:

The secondary amine nature of the urea nitrogens in the parent this compound allows for a variety of chemical transformations.

Alkylation: N-alkylation can be achieved by treating the deprotonated this compound with alkyl halides. The use of a strong base, such as sodium hydride, generates the corresponding anion, which then acts as a nucleophile. The regioselectivity of alkylation in related diazaoxindoles has been studied, providing insights into the factors that may influence mono- versus di-alkylation. nih.gov

Acylation: N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto one or both nitrogen atoms, leading to the formation of N-acylurea derivatives. Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic rings and can be conceptually adapted for N-acylation under appropriate conditions. youtube.comyoutube.com

Transformations at Carbon Centers:

Functionalization of the carbon backbone of the this compound ring is more challenging due to the lower reactivity of the C-H bonds compared to the N-H bonds. However, strategies can be envisioned based on modern synthetic methodologies.

α-Functionalization: The carbon atoms adjacent to the nitrogen atoms (α-carbons) could potentially be functionalized through deprotonation with a strong base followed by reaction with an electrophile. The feasibility of this approach would depend on the acidity of the α-protons.

Ring Expansion/Contraction: Skeletal editing techniques, such as one-carbon ring expansion, have been reported for other heterocyclic systems and could potentially be adapted to modify the this compound ring structure. researchgate.netnih.gov

Functionalization via Precursors: As mentioned in section 7.1, the most straightforward approach to C-substituted analogues is often through the cyclization of appropriately substituted linear diamines.

The development of novel synthetic methods will continue to expand the toolbox for the derivatization and functionalization of the this compound scaffold, paving the way for the creation of new molecules with diverse applications.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic routes for heterocyclic compounds. acs.orgrsc.orgresearchgate.net For 1,3-diazocan-2-one, future research will likely prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of N-heterocycles. acs.org Future studies could optimize microwave-assisted protocols for the cyclization of suitable precursors to form the this compound ring.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal of sustainable chemistry. rsc.orgresearchgate.net Research into solid-state reactions or syntheses conducted in water would represent a significant step forward in the environmentally benign production of this compound. rsc.orgrsc.org

Carbon Dioxide as a C1 Feedstock: The utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source is a highly attractive strategy for the synthesis of ureas. nih.gov The development of catalytic systems that can efficiently mediate the reaction of 1,5-diaminopentane with CO2 to directly produce this compound is a promising avenue for sustainable synthesis. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting and optimizing the synthesis of this compound for flow chemistry setups could enable more efficient and safer large-scale production.

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is expected to revolutionize the synthesis of medium-ring heterocycles like this compound.

Future research in this area will likely involve:

Homogeneous Catalysis: The use of transition metal catalysts, such as those based on palladium, rhodium, and nickel, has been instrumental in the formation of carbon-nitrogen bonds. semanticscholar.orgnih.govrsc.orgsemanticscholar.org Future work could focus on designing new ligand scaffolds for these metals to enhance their catalytic activity and selectivity in the cyclization reactions leading to this compound. For instance, cobalt-catalyzed dealkylative cyclization has shown promise for the synthesis of medium-ring ureas, although the formation of eight-membered rings has been challenging, indicating a need for further catalyst development. acs.org

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts offers significant advantages in terms of product purification and catalyst reusability. nih.gov Cerium oxide (CeO2), for example, has been shown to be an effective heterogeneous catalyst for the synthesis of cyclic ureas from diamines and CO2. nih.govnih.gov Future research could explore other metal oxides or supported metal catalysts for the synthesis of this compound.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net The development of chiral organocatalysts could enable the enantioselective synthesis of substituted this compound derivatives, which is of particular interest for pharmaceutical applications.

Electrocatalysis: Electrochemical methods offer a green and efficient way to drive chemical reactions. nih.gov The development of electrocatalytic systems for the formation of the C-N bonds in this compound could provide a novel and sustainable synthetic route. nih.gov

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic strategies. The integration of experimental techniques with computational modeling will be key to unraveling the intricacies of this compound synthesis and reactivity.

Future research directions include:

Kinetic Studies: Detailed kinetic analysis of the cyclization reactions to form this compound can provide valuable insights into the rate-determining steps and the influence of various reaction parameters. nih.govresearchgate.net

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance, can help to identify and characterize transient intermediates in the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. mdpi.comchemistryworld.com This can provide a detailed picture of the reaction mechanism at the molecular level and guide the design of new catalysts and reaction conditions. For example, computational studies have been used to elucidate the mechanism of urea (B33335) formation from ammonia (B1221849) and CO2. chemistryworld.com

Exploration of New Derivatization Pathways and Scaffold Functionalization

The ability to selectively functionalize the this compound scaffold is essential for tailoring its properties for specific applications. Future research will focus on developing a diverse toolbox of reactions for the derivatization of this ring system.

Emerging areas of interest include:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful strategy for the efficient modification of organic molecules. The development of methods for the regioselective C-H functionalization of the this compound ring would open up new avenues for the synthesis of novel derivatives.

N-Acylation and N-Alkylation: The nitrogen atoms of the urea moiety are nucleophilic and can be readily functionalized through acylation and alkylation reactions. Future work could explore a wider range of electrophiles to introduce diverse functional groups onto the nitrogen atoms.

Scaffold Modification: Research into ring-opening and ring-expansion reactions of this compound could lead to the synthesis of other interesting heterocyclic structures. Conversely, the development of novel cyclization strategies, such as the [6 + 2] cycloaddition of 2-vinylazetidines with isocyanates, provides a direct route to eight-membered cyclic ureas and could be explored for the synthesis of functionalized this compound analogues. researchgate.net

Computational Design and Prediction of Novel this compound Analogues

In silico methods are becoming increasingly important in the design and discovery of new molecules with desired properties. Computational chemistry can be used to predict the properties of novel this compound analogues and to guide their synthesis.

Future research in this area will likely involve:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened computationally to identify candidates with promising biological activity or material properties.

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to predict the electronic and structural properties of novel analogues, providing insights into their reactivity and potential applications.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to predict how this compound analogues will bind to biological targets, such as enzymes or receptors. This can aid in the rational design of new therapeutic agents.

Predictive Modeling of Reaction Outcomes: The development of computational models that can accurately predict the outcome of chemical reactions would be a powerful tool for the efficient synthesis of new this compound derivatives.

Q & A

Q. How can researchers formulate hypothesis-driven research questions for this compound's mechanism of action?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example: “Does this compound inhibit histone deacetylases (HDACs) via covalent binding, and how does substituent variation affect potency?” Justify hypotheses with prior structure-activity relationship (SAR) studies and mechanistic gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.